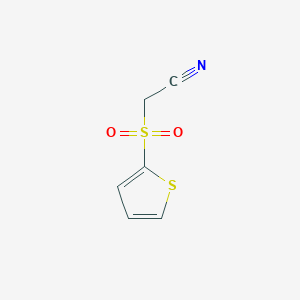

チオフェン-2-スルホニルアセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-2-sulfonylacetonitrile is an organic compound. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Thiophene derivatives are synthesized using various strategies. Some of the popular methods include ring-forming multicomponent reactions , and nickel- and palladium-based protocols . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .

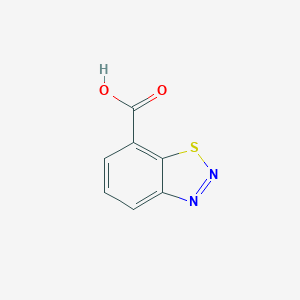

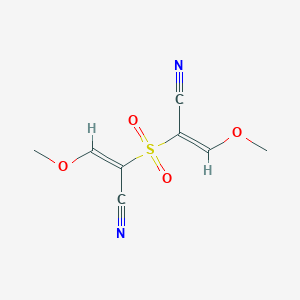

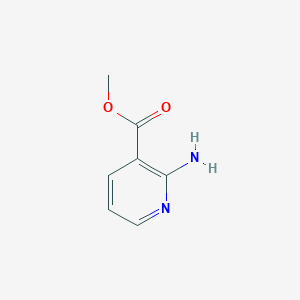

Molecular Structure Analysis

The molecular formula of Thiophene-2-sulfonylacetonitrile is C6H5NO2S2. The precise equilibrium structure of thiophene has been determined by rotational spectroscopy .

Chemical Reactions Analysis

Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They undergo various chemical reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

科学的研究の応用

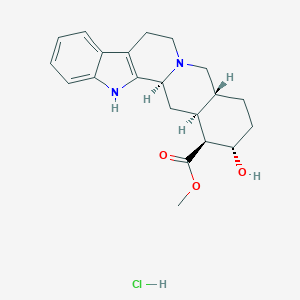

医薬品化学

チオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者にとって、さまざまな生物学的効果を持つ高度な化合物を改良するために不可欠な役割を果たしています .

抗酸化剤の応用

チオフェンとその誘導体は、近年、抗酸化剤の分野における潜在的な可能性から研究者の注目を集めています . 抗酸化剤の主な目的は、自己免疫、心血管、神経血管などのさまざまな酸化性疾患を防ぐために、フリーラジカルを中和することです .

工業化学

チオフェン誘導体は、工業化学において腐食防止剤として利用されています . それらは、特に金属の材料の腐食を防ぐのに役立ち、それによって寿命と耐久性を向上させます .

材料科学

材料科学の分野では、チオフェン誘導体は腐食防止剤として使用されています . <a data-citation

Safety and Hazards

将来の方向性

Thiophene-based conjugated polymers have been highlighted for their potential in optical and electronic devices using organometallic polycondensation strategies . Synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to improve the ability of synthesis and enhance the application of synthesis .

作用機序

Target of Action

Thiophene-2-sulfonylacetonitrile, also known as 2-(Thiophen-2-ylsulfonyl)acetonitrile, is a laboratory chemical The safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.

Mode of Action

Given its potential to cause respiratory irritation , it might interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function.

Biochemical Pathways

Thiophene-based analogs have been shown to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways

Result of Action

The compound is known to cause skin and eye irritation, and may cause respiratory irritation

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonylacetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound. Additionally, the compound’s effects may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

特性

IUPAC Name |

2-thiophen-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLFPYPXODBUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343475 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-62-9 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)